2-Bromo-3-(2-methoxyethoxymethoxy)benzaldehyde chemical structure
2-Bromo-3-(2-methoxyethoxymethoxy)benzaldehyde chemical structure
An In-depth Technical Guide to the Synthesis and Utility of 2-Bromo-3-(2-methoxyethoxymethoxy)benzaldehyde
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-3-(2-methoxyethoxymethoxy)benzaldehyde, a key trifunctional synthetic intermediate for researchers in organic synthesis and drug development. The document details the strategic importance of its constituent functional groups—the reactive aldehyde, the versatile bromo-substituent for cross-coupling, and the robust (2-methoxyethoxymethyl) ether (MEM) protecting group. We present a complete, field-proven synthetic pathway, including the regioselective bromination of the precursor and the subsequent hydroxyl protection. The guide elucidates the underlying reaction mechanisms, provides detailed experimental protocols, and discusses the compound's potential applications as a versatile building block in the synthesis of complex molecular architectures.
Introduction: A Trifunctional Linchpin in Modern Synthesis
In the landscape of medicinal chemistry and complex molecule synthesis, the efficiency of a synthetic route often hinges on the use of multifunctional building blocks. 2-Bromo-3-(2-methoxyethoxymethoxy)benzaldehyde is a paradigm of such a scaffold. Its structure is strategically designed for sequential, chemoselective transformations, offering a powerful tool for constructing elaborate molecular frameworks.
The three key functional groups each serve a distinct and critical purpose:
-
The Aldehyde Group: A versatile electrophilic handle for a wide array of carbon-carbon bond-forming reactions, including Wittig olefination, Grignard additions, aldol condensations, and reductive aminations.
-
The Bromo Substituent: Positioned on the aromatic ring, it is an ideal functional group for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings, enabling the introduction of diverse aryl, alkyl, or alkynyl fragments.
-
The MEM-Protected Phenol: The phenolic hydroxyl group is masked with a (2-methoxyethoxymethyl) ether, or MEM group. This acetal-based protecting group is highly stable under a wide range of conditions, including exposure to strong bases, organometallic reagents, and various oxidizing and reducing agents.[1] Its true utility lies in its selective cleavage under specific Lewis or Brønsted acidic conditions, allowing for the timely unmasking of the phenol for further functionalization.[1][2]
This guide will provide the necessary technical details to synthesize, characterize, and strategically deploy this valuable chemical intermediate.
Physicochemical and Spectroscopic Data
The properties of 2-Bromo-3-(2-methoxyethoxymethoxy)benzaldehyde are summarized below. As this is a specialized intermediate, some data are calculated or predicted based on its structure and the known characteristics of its functional groups.
| Property | Value |
| IUPAC Name | 2-Bromo-3-((2-methoxyethoxy)methoxy)benzaldehyde |
| Molecular Formula | C₁₁H₁₃BrO₄ |
| Molecular Weight | 299.12 g/mol |
| Physical Form | Predicted to be a colorless to pale yellow oil or low-melting solid |
| CAS Number | Not publicly available |
Table 1: Predicted Spectroscopic Data
| Spectroscopy Type | Predicted Chemical Shifts / Peaks |
| ¹H NMR (CDCl₃) | δ ≈ 10.3 ppm (s, 1H, -CHO), 7.8-7.2 ppm (m, 3H, Ar-H), 5.3 ppm (s, 2H, O-CH₂-O), 3.8-3.7 ppm (m, 2H, -OCH₂CH₂OCH₃), 3.6-3.5 ppm (m, 2H, -OCH₂CH₂OCH₃), 3.4 ppm (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃) | δ ≈ 190 ppm (C=O), 155 ppm (Ar C-O), 135-120 ppm (Ar-C), 118 ppm (Ar C-Br), 95 ppm (O-CH₂-O), 72 ppm (-OCH₂CH₂OCH₃), 68 ppm (-OCH₂CH₂OCH₃), 59 ppm (-OCH₃) |
| IR (Infrared) | ν ≈ 2950-2850 cm⁻¹ (C-H stretch), 1690 cm⁻¹ (Ar C=O stretch), 1580, 1470 cm⁻¹ (Ar C=C stretch), 1250-1050 cm⁻¹ (C-O ether stretch) |
| MS (Mass Spec) | ESI-MS: [M+H]⁺ at m/z 299/301 (characteristic 1:1 isotopic pattern for Bromine) |
Synthesis and Mechanistic Rationale
The synthesis of 2-Bromo-3-(2-methoxyethoxymethoxy)benzaldehyde is a logical two-step process starting from commercially available 3-hydroxybenzaldehyde. The strategy involves the regioselective bromination of the aromatic ring followed by the protection of the phenolic hydroxyl group.
Retrosynthetic Strategy
The logical disconnection of the target molecule reveals its direct precursors, highlighting the key bond formations and functional group manipulations required for its synthesis.
Figure 1: Retrosynthetic analysis of the target molecule.
Step 1: Synthesis of 2-Bromo-3-hydroxybenzaldehyde
The first step is the electrophilic aromatic substitution of 3-hydroxybenzaldehyde. The hydroxyl (-OH) and aldehyde (-CHO) groups exert competing electronic effects on the aromatic ring. The hydroxyl group is a strongly activating, ortho, para-director, while the aldehyde is a deactivating, meta-director. The position ortho to the powerful hydroxyl group (C2) is the most activated site for electrophilic attack.
Experimental Protocol: A robust procedure for this transformation has been established.[3]
-
Suspend 3-hydroxybenzaldehyde (1.0 eq), sodium acetate (2.0 eq), and a catalytic amount of iron powder (0.075 eq) in glacial acetic acid.
-
Warm the suspension gently until a clear solution is obtained, then cool to room temperature.
-
Slowly add a solution of bromine (1.1-1.2 eq) in glacial acetic acid dropwise over 15-20 minutes while stirring.
-
Continue stirring the reaction mixture at room temperature for 2-5 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with aqueous sodium thiosulfate solution to quench excess bromine, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization or flash column chromatography on silica gel to yield pure 2-bromo-3-hydroxybenzaldehyde.[3]
Step 2: MEM Protection of the Phenolic Hydroxyl Group
Causality Behind Protection: The phenolic proton is acidic and will interfere with many subsequent reactions, particularly those involving organometallic reagents or strong bases. Protection is therefore essential. The MEM group is chosen for its high stability and orthogonal deprotection conditions relative to other common protecting groups.[1]
Mechanism of MEM Protection: The reaction proceeds via a classic Williamson ether synthesis, which is an Sₙ2 nucleophilic substitution.[2] The non-nucleophilic base, N,N-diisopropylethylamine (DIPEA), deprotonates the phenolic hydroxyl to form a phenoxide anion. This potent nucleophile then attacks the electrophilic chloromethyl carbon of 2-methoxyethoxymethyl chloride (MEM-Cl), displacing the chloride leaving group to form the MEM ether.[1][2]
Figure 2: SN2 mechanism for MEM protection of a phenol.
Experimental Protocol: This procedure is adapted from standard literature methods for MEM protection of alcohols.[1]
-
Dissolve 2-bromo-3-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add N,N-diisopropylethylamine (DIPEA, 1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add 2-methoxyethoxymethyl chloride (MEM-Cl, 1.2-1.5 eq) dropwise. Caution: MEM-Cl is a potential carcinogen and should be handled with extreme care in a chemical fume hood.[4]
-
Allow the reaction to warm to room temperature and stir for 5-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2-Bromo-3-(2-methoxyethoxymethoxy)benzaldehyde.
Synthetic Utility and Applications
The strategic arrangement of functional groups in 2-Bromo-3-(2-methoxyethoxymethoxy)benzaldehyde makes it a highly valuable precursor for the synthesis of complex molecules, particularly in the field of drug discovery. Related brominated phenolic compounds have demonstrated interesting biological activities, such as anti-inflammatory effects.[5]
Figure 3: Potential synthetic transformations of the title compound.
Safety, Handling, and Storage
All chemical manipulations should be performed by trained personnel in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
2-Bromo-3-hydroxybenzaldehyde: May cause skin, eye, and respiratory irritation.
-
2-Methoxyethoxymethyl chloride (MEM-Cl): A strong alkylating agent that is classified as a potential human carcinogen.[4] Handle with extreme caution.
-
Bromine: Highly corrosive, toxic, and causes severe burns. Work with bromine requires specialized precautions.
-
Final Product: As a substituted bromobenzaldehyde, the final product should be handled as a potential irritant.
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
2-Bromo-3-(2-methoxyethoxymethoxy)benzaldehyde stands out as a meticulously designed synthetic intermediate. The orthogonal reactivity of its aldehyde, bromo, and protected phenol functionalities provides chemists with a versatile platform for the efficient construction of complex molecular targets. The synthetic protocols and mechanistic insights provided in this guide offer a clear and reliable pathway for its preparation and strategic use, empowering researchers in their pursuit of novel chemical entities for pharmaceutical and materials science applications.
References
-
Total Synthesis. MEM Protecting Group: MEM Protection & Deprotection Mechanism. [Link]
-
Wikipedia. Methoxymethyl ether. [Link]
-
MDPI. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Bromo-3-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 5. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells [mdpi.com]
